molecular formula C18H11FN6O B2753950 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole CAS No. 1251607-72-3

6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole

Cat. No.: B2753950
CAS No.: 1251607-72-3
M. Wt: 346.325
InChI Key: KUQOAZQUAKUEGQ-UHFFFAOYSA-N
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Description

6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole is a novel synthetic hybrid compound designed for drug discovery and medicinal chemistry research. This complex molecule integrates three privileged pharmacophores: an indole scaffold, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole heterocycle, a combination known to produce significant biological activity . The indole moiety is widely recognized in nature and medicinal chemistry for its versatile interactions with biological targets, contributing to activities such as anticancer, antiviral, and anti-inflammatory effects . The inclusion of the 1,2,3-triazole ring, often accessed via "click chemistry," and the 1,2,4-oxadiazole group, a bioisostere for ester and amide functionalities, enhances the molecule's potential for target engagement and metabolic stability . This compound is of high interest for screening against a broad spectrum of biological targets. Research applications may include the development of oncotherapeutic agents, given the proven efficacy of indole and triazole-containing compounds in targeting key oncogenic pathways and inducing apoptosis in cancer cell lines . Furthermore, its structural features suggest potential for investigating antiviral activity against viruses such as HIV and Influenza, or for exploring anti-inflammatory and antinociceptive effects, possibly mediated through the modulation of pathways like TRPV1 or opioid receptors . This product is intended for use in in vitro assays and computational modeling studies to elucidate novel mechanisms of action and identify new lead structures. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(4-fluorophenyl)triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O/c19-13-3-5-14(6-4-13)25-10-16(22-24-25)17-21-18(26-23-17)12-2-1-11-7-8-20-15(11)9-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOAZQUAKUEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Construction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines of the triazole and oxadiazole rings.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of indole and triazole compounds exhibit notable antimicrobial properties. The triazole moiety is particularly effective against a range of pathogenic microorganisms. Studies have demonstrated that compounds similar to 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole can inhibit bacterial growth and show antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a biopesticide. Its unique structure allows it to interact with biological systems in ways that can disrupt pest physiology. Studies have indicated that similar oxadiazole derivatives possess insecticidal properties against agricultural pests such as aphids and whiteflies. The mechanism of action often involves interference with the insect's nervous system or metabolic pathways .

Herbicidal Potential

There is growing interest in the herbicidal applications of compounds like this compound. Research has demonstrated that certain derivatives can inhibit plant growth by targeting specific enzymes involved in the biosynthesis of essential metabolites in weeds .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties. The compound's thermal stability and photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialAntimicrobial Effects of TriazolesInhibition of Candida albicans growth
AnticancerTriazoles in Cancer TherapyInduction of apoptosis in cancer cell lines
PesticidalBiopesticides from OxadiazolesEffective against aphids and whiteflies
HerbicidalHerbicidal Activity of Indole DerivativesGrowth inhibition in common weed species
Polymer ChemistryAdvanced Materials from IndolesEnhanced thermal stability in OLED applications

Mechanism of Action

The mechanism of action of 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole involves its interaction with various molecular targets. The indole ring can bind to receptors and enzymes, modulating their activity. The triazole and oxadiazole rings can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the literature:

Compound Core Heterocycle Substituents Biological Activity Key Findings
Target Compound 1,2,4-Oxadiazole Indole + 1,2,3-triazol-4-yl-4-fluorophenyl Not reported (hypothesized anti-inflammatory) Structural planarity (apart from perpendicular fluorophenyl) enhances binding
31a () Thiazole 4-Chlorophenyl + dihydropyrazole COX-1/COX-2 inhibition Moderate inhibitory activity; thiazole enhances π-stacking interactions
LQFM-096 () Tetrazole 1,2,3-Triazol-4-yl-4-fluorophenyl Analgesic, anti-inflammatory Mechanism linked to NO pathway inhibition; tetrazole improves solubility
Compound 4 () Thiazole 4-Chlorophenyl + dihydropyrazole Antimicrobial Isostructural with 5; chloro substituent increases lipophilicity
E595-0453 () 1,2,4-Oxadiazole Triazol-5-amine + chloro-methylphenyl Not reported Amine group may enhance solubility; chloro-methylphenyl alters steric effects

Structural and Electronic Comparisons

  • Fluorophenyl Group : The 4-fluorophenyl substituent, common across all compared compounds, contributes to hydrophobic interactions and metabolic stability. In the target compound, one fluorophenyl group is oriented perpendicularly, possibly reducing steric hindrance during target binding .
  • Planarity and Conformation : The target compound’s near-planar structure (except for the perpendicular fluorophenyl) contrasts with the twisted conformations observed in (44–65° dihedral angles), suggesting improved stacking with flat binding pockets .

Biological Activity

The compound 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole represents a novel hybrid structure that combines the pharmacophoric elements of triazoles and oxadiazoles with indole. This combination is significant due to the diverse biological activities associated with these moieties, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

C15H12FN5O2\text{C}_{15}\text{H}_{12}\text{F}\text{N}_5\text{O}_2

This structure includes:

  • A triazole ring which is known for its broad spectrum of biological activities.
  • An oxadiazole moiety that enhances the compound's potential as a drug candidate.
  • An indole nucleus that is prevalent in many natural products and bioactive compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole and oxadiazole rings through cyclization reactions, followed by coupling with indole derivatives.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • Triazoles have been shown to possess potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
  • Oxadiazoles are often linked to antifungal activity against pathogens like Candida albicans .

In a study evaluating similar compounds, it was found that derivatives with fluorophenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Anticancer Properties

Compounds incorporating indole and triazole structures have been extensively studied for their anticancer effects. For example:

  • The presence of the indole moiety is associated with inhibition of cell proliferation in various cancer cell lines .
  • Oxadiazoles have been reported to induce apoptosis in cancer cells, making them valuable in cancer therapy .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A synthesized derivative similar to our target compound showed significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values ranging from 0.125 to 8 µg/mL .
  • Anticancer Activity : A related triazole-indole hybrid demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 5 µM .
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications on the triazole and oxadiazole rings can lead to improved biological activity, suggesting a strong correlation between structural features and pharmacological efficacy .

Data Table

Biological ActivityCompound StructureMIC/IC50 ValuesReference
AntimicrobialTriazole-Oxadiazole-Indole0.125 - 8 µg/mL (various strains)
AnticancerIndole-Triazole HybridIC50 = 5 µM (MCF-7)
AntifungalOxadiazole DerivativeMIC = 0.0156 - 0.5 µg/mL (C. albicans)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-{3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-1H-indole, and what experimental parameters influence yield optimization?

  • Methodology : Synthesis typically involves sequential [1,3]-dipolar cycloaddition for triazole formation and oxadiazole ring closure via nitrile oxide intermediates. Key parameters include temperature control (70–90°C for cycloaddition), solvent polarity (DMF or DMSO for solubility), and catalyst selection (Cu(I) for click chemistry). Yield optimization requires iterative HPLC purity checks and stoichiometric balancing of fluorophenyl precursors .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm aromatic proton environments (indole H-3 and triazole H-5 signals).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 422.0921).
  • XRD : Resolve crystallographic data for bond angles and dihedral distortions. Reproducibility requires calibration against certified reference materials and triplicate runs .

Q. What computational tools are recommended for preliminary binding affinity predictions of this compound?

  • Methodology : Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase domains) and DFT calculations (Gaussian 16) for electrostatic potential mapping. Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100-ns trajectories .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC₅₀ variability across assays) for this compound be systematically resolved?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out interference from fluorophenyl groups.
  • Structural Dynamics : Use cryo-EM or mutagenesis to identify allosteric binding pockets that may explain differential activity.
  • Meta-Analysis : Apply ANOVA to cross-lab datasets (e.g., pIC₅₀ values) to isolate protocol-dependent variables .

Q. What strategies mitigate oxidative degradation of the 1,2,4-oxadiazole moiety during in vitro assays?

  • Methodology :

  • Stabilization : Introduce electron-withdrawing substituents (e.g., nitro groups) at the oxadiazole C-2 position.
  • Environmental Control : Use degassed buffers (argon-sparged PBS) and antioxidants (0.1% BHT) in cell culture media.
  • Real-Time Monitoring : Track degradation via LC-MS/MS at 0, 6, 12, and 24-hour intervals .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize the fluorophenyl-triazole pharmacophore?

  • Methodology :

  • Scaffold Variation : Synthesize analogs with halogen substitutions (Cl, Br) at the phenyl para-position and assess logP/IC₅₀ correlations.
  • Steric Mapping : Replace triazole with thiadiazole or tetrazole cores to evaluate ring size effects.
  • Data Integration : Use QSAR models (e.g., CoMFA) to predict bioactivity cliffs and prioritize synthetic targets .

Data Contradiction Analysis Framework

Issue Diagnostic Approach Evidence-Based Resolution
Low reproducibility in SAR outcomesAudit reaction conditions (e.g., trace O₂ levels in click chemistry) Implement inert-atmosphere gloveboxes and validate via control experiments
Discrepant solubility profilesCompare DLS (dynamic light scattering) and shake-flask method data Standardize solvent systems (e.g., 10% DMSO/PBS) and pre-filter samples

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